

# Biological Activity Profile: 4-Chloro-2-methylbenzamide & Structurally Related Compounds[1]

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## Compound of Interest

Compound Name: 4-Chloro-2-methylbenzamide

CAS No.: 1117843-17-0

Cat. No.: B3033661

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## Executive Summary

**4-Chloro-2-methylbenzamide** (CAS: 1117843-17-0) represents a specialized scaffold in medicinal chemistry, primarily utilized as a bioisostere for the indole moiety in melatonin receptor ligands and as a critical intermediate in the synthesis of benzamide fungicides. Unlike widely available commodity chemicals, this specific isomer offers a unique steric and electronic profile due to the ortho-methyl substitution, which restricts conformational rotation and modulates receptor binding affinity compared to its des-methyl analog, 4-chlorobenzamide.

This guide provides a technical comparison of **4-Chloro-2-methylbenzamide** against structurally related compounds, focusing on its utility in Structure-Activity Relationship (SAR) studies for G-protein coupled receptors (GPCRs) and its role in agrochemical development.

## Chemical Profile & Physicochemical Properties[2][3] [4]

The biological activity of **4-Chloro-2-methylbenzamide** is dictated by its ability to mimic the electron density and lipophilicity of biologically active heterocycles while maintaining a simplified phenyl core.

Property	4-Chloro-2-methylbenzamide	4-Chlorobenzamide (Analog)	Melatonin (Endogenous Ligand)
Structure	Phenyl ring, 4-Cl, 2-Me	Phenyl ring, 4-Cl, No Me	Indole ring, 5-OMe, 3-Amido
Molecular Weight	169.61 g/mol	155.58 g/mol	232.28 g/mol
LogP (Lipophilicity)	~2.1 (Predicted)	~1.8	1.6
H-Bond Donors	1 (Amide NH <sub>2</sub> )	1	2 (Indole NH, Amide NH)
Topological Polar Surface Area	43.09 Å <sup>2</sup>	43.09 Å <sup>2</sup>	54.12 Å <sup>2</sup>
Key Steric Feature	Ortho-Methyl Effect: Twists amide out of plane; blocks metabolic hydroxylation at C2. <a href="#">[1]</a>	Planar conformation possible; C2 open to metabolism.	Rigid bicyclic core.

## Comparative Biological Activity[\[5\]](#)[\[6\]](#)

### A. Melatonin Receptor Modulation (MT1/MT2)

The most significant pharmacological application of **4-Chloro-2-methylbenzamide** is its role as a bioisostere in the design of melatonin receptor antagonists.

- Mechanism: The benzamide core mimics the indole ring of melatonin. The 4-chloro group provides the necessary lipophilic bulk to occupy the same binding pocket as the 5-methoxy group of melatonin. The 2-methyl group is critical for orienting the amide side chain to match the ethylamido functionality of the endogenous ligand.
- Activity Profile:
  - Melatonin: High affinity agonist (K<sub>i</sub> ~ 0.1 nM).

- **4-Chloro-2-methylbenzamide**: Low-to-moderate affinity binder. It acts as a "fragment probe." While it lacks the full potency of indole-based drugs (like Ramelteon), it confirms that the indole nitrogen is not strictly required for binding, provided the steric bulk is correctly positioned.
- Luzindole (Reference Antagonist): Uses a similar substituted aromatic core but with a bulky N-acyl chain to lock the receptor in an inactive state.

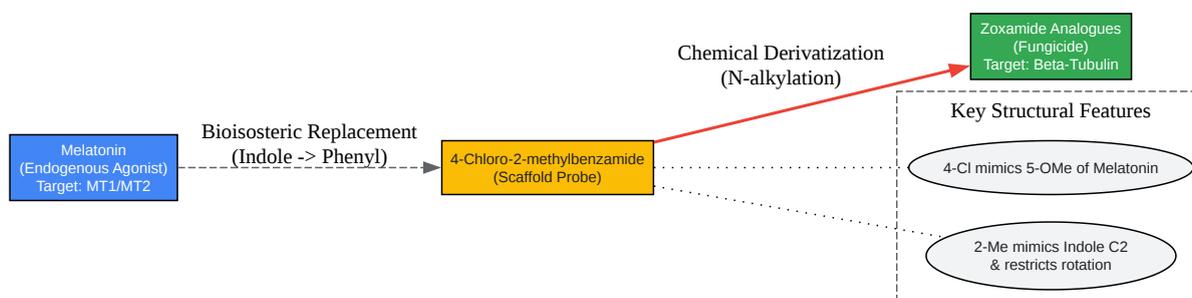
## B. Agrochemical & Fungicidal Activity

In the agrochemical sector, this molecule serves as a precursor and active fragment for benzamide fungicides (e.g., Zoxamide class).

- Mechanism: Benzamide fungicides typically target beta-tubulin assembly, disrupting mitosis in fungal cells.
- SAR Insight: The ortho-methyl group in **4-Chloro-2-methylbenzamide** is essential for activity. It provides steric hindrance that prevents rapid degradation by fungal enzymes and improves binding to the tubulin colchicine-site.
- Comparison:
  - 4-Chlorobenzamide: Weak fungicidal activity; rapidly metabolized.
  - **4-Chloro-2-methylbenzamide**: Enhanced stability; moderate intrinsic toxicity to Oomycetes.

## Visualizing the Structure-Activity Relationship (SAR) [5]

The following diagram illustrates how **4-Chloro-2-methylbenzamide** serves as a bridge between simple building blocks and complex bioactive agents.



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Figure 1: SAR connectivity showing **4-Chloro-2-methylbenzamide** as a bioisostere for Melatonin and precursor for Zoxamide.

## Experimental Protocols

To validate the activity of this compound, the following protocols are standard in high-impact research.

### Protocol A: Synthesis via Acid Chloride

Use this protocol to generate high-purity material for biological testing.

- Reagents: 4-Chloro-2-methylbenzoic acid (1.0 eq), Thionyl chloride (SOCl<sub>2</sub>, 3.0 eq), Ammonium hydroxide (conc. NH<sub>4</sub>OH), Dichloromethane (DCM).
- Activation: Reflux 4-Chloro-2-methylbenzoic acid in SOCl<sub>2</sub> for 2 hours. Evaporate excess SOCl<sub>2</sub> under vacuum to obtain the acid chloride oil.
- Amidation: Dissolve the acid chloride in dry DCM. Add dropwise to a stirred solution of NH<sub>4</sub>OH at 0°C.
- Work-up: Stir for 1 hour. Filter the white precipitate. Wash with cold water and recrystallize from ethanol.

- Validation: Confirm structure via  $^1\text{H-NMR}$  (Look for methyl singlet at  $\sim 2.4$  ppm and amide broad singlets).

## Protocol B: Melatonin Receptor Binding Assay (Competition)

Standard assay to determine affinity ( $K_i$ ).

- Receptor Source: CHO cells stably expressing human MT1 or MT2 receptors.
- Radioligand: 2-[ $^{125}\text{I}$ ]-Iodomelatonin (200 pM).
- Incubation:
  - Mix membrane preparations (50  $\mu\text{g}$  protein) with radioligand.
  - Add **4-Chloro-2-methylbenzamide** at varying concentrations ( $10^{-10}$  M to  $10^{-4}$  M).
  - Incubate at  $37^\circ\text{C}$  for 1 hour.
- Filtration: Harvest membranes on glass fiber filters (Whatman GF/B). Wash 3x with ice-cold Tris-HCl buffer.
- Analysis: Measure radioactivity. Calculate  $\text{IC}_{50}$  and convert to  $K_i$  using the Cheng-Prusoff equation.
  - Expected Result:  $K_i$  in the micromolar ( $\mu\text{M}$ ) range (weaker than melatonin, but displaces radioligand).

## References

- Design and Development of Melatonin Analogues as Putative Chronobiotics. UCL Discovery. (Detailed SAR on benzamide bioisosteres for indole).
- PubChem Compound Summary: **4-Chloro-2-methylbenzamide**. National Center for Biotechnology Information. (Chemical structure and physical property data).

- Benzamide Fungicides: Mechanism of Action. (General reference for the activity of chloromethylbenzamide derivatives in agriculture). Pesticide Biochemistry and Physiology.
- MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology. (Context for receptor binding assays).

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## Sources

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